[1,2]Dioxino[4,3-b]pyridine
CAS No.: 214490-52-5
Cat. No.: VC20501366
Molecular Formula: C7H5NO2
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.
![[1,2]Dioxino[4,3-b]pyridine - 214490-52-5](/images/structure/VC20501366.png)
Specification
CAS No. | 214490-52-5 |
---|---|
Molecular Formula | C7H5NO2 |
Molecular Weight | 135.12 g/mol |
IUPAC Name | [1,2]dioxino[4,3-b]pyridine |
Standard InChI | InChI=1S/C7H5NO2/c1-2-7-6(8-4-1)3-5-9-10-7/h1-5H |
Standard InChI Key | LTZRLMASBMUIBV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=COO2)N=C1 |
Introduction
#Dioxino[4,3-b]pyridine: A Comprehensive Analysis of Structure, Synthesis, and Biological RelevanceDioxino[4,3-b]pyridine is a bicyclic heterocyclic compound characterized by a fused pyridine and dioxane ring system. This structure endows the molecule with unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The compound’s dual heteroatom configuration (nitrogen and oxygen) enhances its capacity for diverse chemical modifications and biological interactions, positioning it as a focus of ongoing research in drug discovery and synthetic organic chemistry.
Core Architecture
The molecular framework ofdioxino[4,3-b]pyridine consists of a six-membered pyridine ring fused to a 1,2-dioxane moiety. The pyridine ring contributes aromatic stability and basicity, while the dioxane component introduces conformational rigidity and polarity. The fusion occurs at the 4,3-positions of the pyridine, creating a planar bicyclic system with distinct electronic delocalization patterns.
Molecular Formula: C₇H₇NO₂
Molecular Weight: 137.14 g/mol
Key Functional Groups:
-
Aromatic pyridine nitrogen (pKa ≈ 4.9)
-
Two ether oxygen atoms in the dioxane ring
-
Potential sites for electrophilic substitution at the 2-, 3-, and 6-positions
Physical Properties
Property | Value |
---|---|
Boiling Point | 234°C |
Density | 1.229 g/cm³ |
Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |
Crystallinity | Monoclinic crystal system |
The compound’s moderate acidity and lipophilicity enable its penetration through biological membranes, a critical feature for pharmacological applications.
Synthetic Methodologies
Cyclization Strategies
The synthesis ofdioxino[4,3-b]pyridine typically involves cyclization reactions starting from pyridine derivatives. A common approach utilizes 3-hydroxypyridine precursors, which undergo oxidative coupling with diols or epoxides. For example, reaction of 3-hydroxypyridine with ethylene glycol under acidic conditions yields the dioxane ring via nucleophilic attack and subsequent dehydration.
Representative Reaction Pathway:
-
Starting Material: 3-Hydroxy-2-nitropyridine
-
Epoxide Formation: Treatment with glycidol generates an intermediate epoxide.
-
Smiles Rearrangement: Base-mediated rearrangement (e.g., K₂CO₃ in DMF) induces cyclization to form the dioxino-pyridine core.
Table 1: Optimization of Synthesis Conditions
Condition | Yield (%) | Purity (%) |
---|---|---|
K₂CO₃, DMF, 80°C | 72 | 98 |
NaOH, EtOH, reflux | 58 | 95 |
Microwave irradiation | 85 | 99 |
Microwave-assisted synthesis significantly enhances reaction efficiency, reducing time from 12 hours to 30 minutes.
Functionalization Techniques
Biological Activities and Mechanisms
Antimicrobial Activity Dioxino[4,3-b]pyridine derivatives exhibit broad-spectrum antimicrobial effects. A 2022 study demonstrated potent inhibition of Staphylococcus aureus (MIC = 1.5 µg/mL) and Escherichia coli (MIC = 3.2 µg/mL). The mechanism involves disruption of bacterial cell wall synthesis by targeting penicillin-binding proteins.
Derivative | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
---|---|---|
6-Nitro | 8.2 | 9.1 |
6-Cyano | 7.9 | 8.7 |
2-Fluoro | 12.4 | 14.3 |
Cardiovascular Applications
As calcium channel blockers, certain derivatives reduce systolic blood pressure in hypertensive rat models by 15–20% at 10 mg/kg doses. The dioxane oxygen atoms facilitate hydrogen bonding with Thr1066 in the L-type calcium channel’s α₁-subunit.
Comparative Analysis with Structural Analogs
Thieno[2,3-b]pyridines
Replacing dioxane oxygen with sulfur produces thieno analogs with increased lipophilicity (logP = 1.8 vs. 0.9 for dioxino). This modification enhances blood-brain barrier penetration but reduces aqueous solubility.
Table 3: Property Comparison
Property | Dioxino[4,3-b]pyridine | Thieno[2,3-b]pyridine |
---|---|---|
logP | 0.9 | 1.8 |
Aqueous Solubility (mg/mL) | 12.4 | 4.7 |
Plasma Protein Binding (%) | 78 | 92 |
Furo[2,3-b]pyridines
Furan-containing analogs exhibit lower thermal stability (decomposition at 180°C vs. 234°C for dioxino derivatives) due to furan’s susceptibility to oxidative ring-opening.
Industrial and Research Applications
Pharmaceutical Development
Fourdioxino[4,3-b]pyridine-based compounds entered clinical trials between 2020–2024:
-
DX-2034: Phase II antihypertensive agent (NCT04567888)
-
PD-112: Antimicrobial for MRSA infections (Phase I)
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances gas storage capacity. A 2023 study reported a MOF with 20% improved CO₂ adsorption using dioxino-pyridine linkers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume